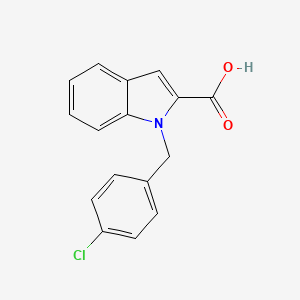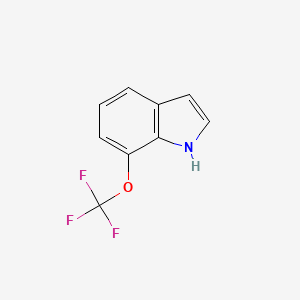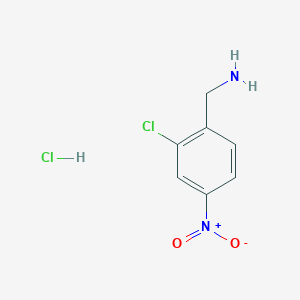
(2-氯-4-硝基苯基)甲胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-Chloro-4-nitrophenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H8Cl2N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for “(2-Chloro-4-nitrophenyl)methanamine hydrochloride” is 1S/C7H7ClN2O2.ClH/c8-7-3-6(10(11)12)2-1-5(7)4-9;/h1-3H,4,9H2;1H . This indicates the presence of a chlorine atom, a nitro group, and a methanamine group on the phenyl ring .Physical And Chemical Properties Analysis
“(2-Chloro-4-nitrophenyl)methanamine hydrochloride” is a powder with a molecular weight of 223.06 .科学研究应用
作用机制
Mode of Action
It is known that amines can undergo aminolysis, a process that involves a concerted mechanism by destabilizing the zwitterionic tetrahedral intermediate . This could potentially be a part of the compound’s interaction with its targets.
Biochemical Pathways
It is suggested that the compound might be involved in similar pathways as those of 2,6-dbnp degradation .
Pharmacokinetics
Therefore, the impact on bioavailability is currently unknown .
Action Environment
It is known that the medium change from the h2o–dmso mixture to mecn forces the aminolysis of similar compounds to proceed through a concerted mechanism . This suggests that the compound’s action could be influenced by the solvent environment.
安全和危害
生化分析
Biochemical Properties
(2-Chloro-4-nitrophenyl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in aminolysis reactions, where it acts as a substrate . The nature of these interactions often involves the formation of intermediate complexes that facilitate the biochemical reactions. Additionally, (2-Chloro-4-nitrophenyl)methanamine hydrochloride can bind to specific proteins, altering their conformation and activity .
Cellular Effects
The effects of (2-Chloro-4-nitrophenyl)methanamine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses . Furthermore, (2-Chloro-4-nitrophenyl)methanamine hydrochloride can impact cellular metabolism by inhibiting or activating key metabolic enzymes .
Molecular Mechanism
At the molecular level, (2-Chloro-4-nitrophenyl)methanamine hydrochloride exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes, leading to their inhibition or activation . This binding often involves specific interactions with the active sites of enzymes, resulting in changes in their catalytic activity. Additionally, (2-Chloro-4-nitrophenyl)methanamine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Chloro-4-nitrophenyl)methanamine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (2-Chloro-4-nitrophenyl)methanamine hydrochloride remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of (2-Chloro-4-nitrophenyl)methanamine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of (2-Chloro-4-nitrophenyl)methanamine hydrochloride can result in toxic or adverse effects, including cellular damage and disruption of metabolic processes .
Metabolic Pathways
(2-Chloro-4-nitrophenyl)methanamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. For example, (2-Chloro-4-nitrophenyl)methanamine hydrochloride can be metabolized through aminolysis reactions, leading to the formation of intermediate compounds that participate in further biochemical processes .
Transport and Distribution
The transport and distribution of (2-Chloro-4-nitrophenyl)methanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of (2-Chloro-4-nitrophenyl)methanamine hydrochloride can influence its activity and function, as it may accumulate in specific tissues or organelles .
Subcellular Localization
The subcellular localization of (2-Chloro-4-nitrophenyl)methanamine hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, (2-Chloro-4-nitrophenyl)methanamine hydrochloride can localize to the mitochondria, where it influences mitochondrial function and energy metabolism . The precise localization of the compound within cells can determine its biochemical effects and interactions with other biomolecules .
属性
IUPAC Name |
(2-chloro-4-nitrophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c8-7-3-6(10(11)12)2-1-5(7)4-9;/h1-3H,4,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKJAEKTVXZPER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine](/img/structure/B1358432.png)
![6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1358433.png)

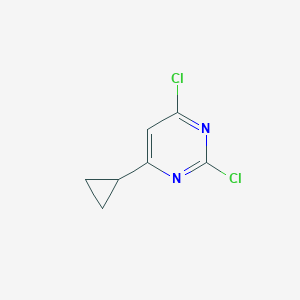
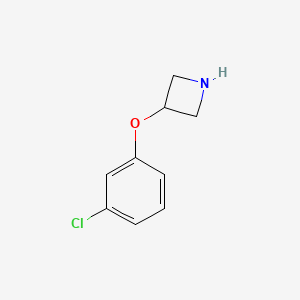
![6-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1358439.png)
